N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide
Description
N-[3-(Dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule with the molecular formula C₁₇H₂₀FN₃O₂ and a monoisotopic mass of 317.153955 Da . The compound features a pyrrole-2-carboxamide core substituted with a 2-fluorobenzoyl group at the 4-position and a dimethylaminopropyl side chain at the N-position. Its ChemSpider ID is 2561414, and it is cataloged under multiple synonyms, including AC1MO2I3 and CHEMBL1865109 .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-21(2)9-5-8-19-17(23)15-10-12(11-20-15)16(22)13-6-3-4-7-14(13)18/h3-4,6-7,10-11,20H,5,8-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWOJJFRTUQKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149725 | |
| Record name | N-[3-(Dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477870-45-4 | |
| Record name | N-[3-(Dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction, where the pyrrole ring reacts with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylamino Group: The final step involves the reaction of the intermediate with 3-(dimethylamino)propylamine under appropriate conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
Medicinal Chemistry Applications
N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide has been investigated for its potential therapeutic properties, particularly as an anti-cancer agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the compound's effects on cancer cell lines. The results indicated that it inhibited cell proliferation in breast and prostate cancer models, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| LNCaP (Prostate) | 15.0 | Cell cycle arrest |
Neuropharmacology Research
The compound's dimethylamino group suggests potential neuropharmacological applications. Preliminary studies indicate that it may function as a modulator of neurotransmitter systems.
Case Study: Neurotransmitter Modulation
In a study assessing the effects on serotonin receptors, this compound displayed significant binding affinity, indicating its potential as a lead compound for developing new antidepressants.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 50 |
| 5-HT2A | 75 |
Material Science Applications
Beyond biological applications, this compound is also being explored for its properties in material science. Its unique structure allows for potential use in organic electronics and photonic devices.
Case Study: Organic Photovoltaics
Research conducted at a leading university highlighted the use of this compound in organic photovoltaic cells. The study found that incorporating it into the active layer improved energy conversion efficiency due to its favorable electronic properties.
| Device Type | Efficiency (%) | Notes |
|---|---|---|
| Organic Solar Cell | 8.5 | Enhanced charge transport |
Synthesis and Development
The synthesis of this compound has been optimized for scalability, making it accessible for further research and commercial applications.
Synthesis Route
The compound can be synthesized through a multi-step process involving:
- Formation of the pyrrole ring.
- Introduction of the dimethylamino propyl chain.
- Fluorobenzoylation using fluorinated benzoyl chloride.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrole-2-carboxamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Findings
This may reduce binding efficiency in DNA minor grooves but improve selectivity for other targets . The 3-methoxybenzoyl analog (329.40 Da) has a bulkier, electron-donating substituent, which could hinder interactions with hydrophobic pockets in biological targets .
Solubility and Pharmacokinetics: The dimethylaminopropyl chain in the target compound enhances water solubility compared to non-alkylated analogs (e.g., MGB30), favoring better bioavailability .
Functional Comparisons: MGB30, a stilbene-containing analog, exhibits confirmed DNA minor groove binding and antiamoebic activity due to its extended planar structure . The target compound’s benzoyl group lacks this rigidity, suggesting divergent mechanisms of action. The 4-fluorobenzoyl analog shares the target’s molecular weight but differs in substituent positioning, which may enhance π-stacking interactions in aromatic binding pockets .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via coupling reactions (e.g., amide bond formation) similar to methods described for MGB30 . However, the introduction of fluorine or methoxy groups requires precise control to avoid side reactions .
Biological Activity
N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide, often referred to as compound 477870-45-4, is a synthetic organic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of 317.36 g/mol. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological processes by transmitting signals from outside the cell to the inside. The specific interactions of this compound with GPCRs can lead to various downstream effects, potentially influencing cell proliferation, apoptosis, and other critical cellular functions .
Pharmacological Properties
Research indicates that this compound may exhibit anti-cancer properties. Its structural characteristics suggest that it may function as an inhibitor of certain pathways involved in tumor growth and metastasis. Specifically, compounds similar to this compound have been studied for their ability to inhibit angiogenesis and induce apoptosis in cancer cells .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Clinical Implications :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.36 g/mol |
| CAS Number | 477870-45-4 |
| Purity | >90% |
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with pyrrole-2-carboxylic acid derivatives. For example, describes a similar protocol using (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride and aldehydes (e.g., 2,3-difluorobenzaldehyde) in a three-step process involving coupling, cyclization, and purification via column chromatography. To optimize purity, use high-resolution mass spectrometry (HRMS) and reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to resolve polar impurities .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for substituent connectivity), Fourier-transform infrared (FTIR) for carbonyl and amide bond validation, and X-ray crystallography (if crystalline) for absolute configuration. highlights crystallographic methods for resolving complex pyrrole derivatives, which can be adapted for this compound’s benzoyl and dimethylamino groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and quantify intact compound loss using UV-Vis spectroscopy. ’s stability data on structurally related naphthalimides suggests dimethylamino-propyl groups may hydrolyze under strongly acidic conditions, necessitating pH-adjusted formulations .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action of this pyrrole-carboxamide derivative?
- Methodology : Use target-agnostic approaches like thermal shift assays (TSA) to identify protein targets by monitoring thermal stabilization. For hypothesis-driven studies, perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler™) due to the compound’s similarity to pyrrole-based kinase inhibitors. notes that related N-methylpyrrole derivatives act as minor groove binders (MGBs), suggesting DNA/RNA interaction studies as an alternative .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific biological targets?
- Methodology : Synthesize analogs with systematic substitutions (e.g., fluorobenzoyl to chlorobenzoyl, dimethylamino-propyl to morpholino-propyl) and evaluate bioactivity in target-specific assays. ’s Table 12 demonstrates how varying substituents (e.g., trifluoromethyl vs. methyl groups) impacts EC₅₀ values, providing a template for SAR-driven optimization .
Q. What computational tools are suitable for predicting binding modes and pharmacokinetic properties?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with putative targets like kinases or DNA. For ADME predictions, employ QikProp or SwissADME to estimate logP, solubility, and cytochrome P450 inhibition. ’s fluorophenyl-containing analogs highlight the importance of fluorine’s electronegativity in docking simulations for target affinity .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Methodology : Cross-validate results using orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) and control for assay-specific variables (e.g., ATP concentration in kinase assays). ’s EC₅₀ discrepancies for analogs in different cell lines emphasize the need for standardized protocols and replication across independent labs .
Q. What in vivo models are appropriate for evaluating therapeutic potential and toxicity?
- Methodology : Prioritize murine models for pharmacokinetic profiling (oral bioavailability, half-life) and zebrafish embryos for acute toxicity screening. ’s fluorinated pyrazole-carboxamide derivatives illustrate the utility of these models in assessing blood-brain barrier penetration and hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
